Ethyl 4-(furan-2-yl)thiazole-2-carboxylate
Description
Significance of Thiazole (B1198619) Core Structures in Organic and Medicinal Chemistry Research
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. nih.govglobalresearchonline.net Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of biological activity. mdpi.com Thiazole derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. bohrium.comsysrevpharm.orgnih.gov
This structural motif is integral to numerous natural products, such as Vitamin B1 (Thiamine), and is a key component of widely used synthetic drugs, including the antiretroviral ritonavir (B1064) and the antibiotic sulfathiazole. nih.govbohrium.com The versatility of the thiazole nucleus is further demonstrated by its presence in the penicillin core structure. nih.govsemanticscholar.org Researchers continue to explore thiazole-containing compounds to develop new therapeutic agents with improved potency and better pharmacokinetic profiles to combat challenges like increasing drug resistance. bohrium.com
Role of Furan (B31954) Moieties in the Design of Biologically Active Compounds
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in drug discovery. ijabbr.comijabbr.com It is found in numerous natural and synthetic compounds that display a wide array of biological activities. ijabbr.comnih.gov The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets like enzymes and receptors. ijabbr.com
Rationale for Investigating Ethyl 4-(furan-2-yl)thiazole-2-carboxylate as a Research Target
The investigation of this compound is driven by the principles of molecular hybridization. By covalently linking the well-established pharmacophores of thiazole and furan, researchers aim to create a novel chemical entity with potentially synergistic or unique biological activities. The rationale for targeting this specific molecule can be broken down as follows:
Combined Biological Potential: The fusion of a thiazole ring, known for its broad-spectrum bioactivity, with a furan moiety, also a carrier of diverse pharmacological properties, offers the potential for a compound with enhanced or novel therapeutic effects. nih.govacs.org
Structural Scaffold for Further Synthesis: The ethyl carboxylate group at the 2-position of the thiazole ring serves as a versatile chemical handle. It allows for further molecular modifications, such as conversion to amides, hydrazides, or other functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Intermediate in Medicinal Chemistry: This compound can serve as a key building block or intermediate for the synthesis of more complex heterocyclic systems. Thiazole carboxylates are valuable precursors in the development of new potential therapeutic agents. researchgate.netresearchgate.net
The exploration of this compound and its derivatives allows chemists to systematically probe the chemical space at the intersection of furan and thiazole chemistry, searching for new lead compounds in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-13-10(12)9-11-7(6-15-9)8-4-3-5-14-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCVXFJODDAMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701273138 | |
| Record name | Ethyl 4-(2-furanyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31877-31-3 | |
| Record name | Ethyl 4-(2-furanyl)-2-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31877-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(2-furanyl)-2-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701273138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 4 Furan 2 Yl Thiazole 2 Carboxylate and Its Derivatives
Historical and Contemporary Approaches to Thiazole-2-carboxylate Synthesis
The formation of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with several methods developed over the years. For the specific synthesis of thiazole-2-carboxylates, these methods are often adapted to incorporate the required ester functionality from the outset.
Hantzsch Thiazole Synthesis and its Adaptations for Ethyl 4-(furan-2-yl)thiazole-2-carboxylate
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole nucleus. ijper.orgscribd.com The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. ijper.orgscribd.comresearchgate.net
To specifically target a 2-carboxylate derivative like this compound, the thioamide component is typically a thiooxamate, such as ethyl thiooxamate. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
For the synthesis of the title compound, the Hantzsch approach would involve the reaction between 2-(2-bromoacetyl)furan and ethyl thiooxamate. This method directly assembles the core structure with the furan-2-yl group at the 4-position and the ethyl carboxylate at the 2-position in a single cyclization step. nih.gov The general applicability of using α-haloketones and ethyl thiooxamate to generate thiazole-2-carboxylic acid ethyl esters is a well-established strategy. nih.gov
Table 1: Hantzsch Synthesis Adaptation for Target Compound
| Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|
Alternative Cyclization Pathways for Thiazole Ring Formation
While the Hantzsch synthesis is robust, several alternative pathways for forming the thiazole ring have been developed to overcome some of its limitations or to allow for different substitution patterns.
One modern approach involves the cyclization of N-substituted α-amino acids using thionyl chloride (SOCl₂) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method provides 2,5-disubstituted thiazoles and highlights the versatility of starting materials beyond the traditional α-haloketones. nih.gov
Other notable methods include:
Copper-catalyzed [3+1+1]-type condensation: This reaction utilizes oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) under mild conditions to form the thiazole ring. organic-chemistry.org
Reaction of α-diazoketones: α-diazoketones can be coupled with thioureas or thioamides in the presence of an acid catalyst like trifluoromethanesulfonic acid (TfOH) to yield thiazole derivatives. organic-chemistry.org This metal-free approach offers good functional group tolerance. organic-chemistry.org
From active methylene (B1212753) isocyanides: Base-induced cyclization of isocyanides (e.g., ethyl isocyanoacetate) with carbodithioates provides an efficient route to 4,5-disubstituted thiazoles. organic-chemistry.org
These alternative routes provide a diverse toolkit for chemists, enabling the synthesis of complex thiazole derivatives that may be difficult to access through the Hantzsch method alone.
Strategies for Introducing the Furan-2-yl Moiety at the 4-Position
Attaching the furan (B31954) ring to the C4 position of the thiazole can be achieved either by incorporating it into one of the starting materials before cyclization or by functionalizing a pre-formed thiazole ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly effective. researchgate.netmdpi.com
To synthesize this compound using this method, the strategy would involve:
Synthesis of a 4-halothiazole precursor, such as ethyl 4-bromothiazole-2-carboxylate.
Coupling of this precursor with furan-2-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., K₃PO₄ or Na₂CO₃), and a solvent. scholaris.camdpi.com
The development of specialized palladium precatalysts has enabled the efficient coupling of challenging substrates like 2-heteroaryl boronic acids, which can be prone to decomposition. nih.gov This makes the Suzuki-Miyaura reaction a highly viable and modular route for introducing the furan-2-yl group. nih.gov Additionally, direct C-H/C-H cross-coupling reactions between thiazoles and furans, also catalyzed by palladium, represent a more atom-economical approach by avoiding the pre-functionalization of both coupling partners. nih.govrsc.org
Table 2: Suzuki-Miyaura Coupling Strategy
| Thiazole Precursor | Furan Partner | Catalyst System | Key Transformation |
|---|
Condensation and Alkylation Approaches
Condensation reactions provide the most direct method for installing the furan-2-yl moiety. As described in the Hantzsch synthesis (Section 2.1.1), the condensation of an α-haloketone already containing the furan ring, such as 2-(2-bromoacetyl)furan, with a suitable thioamide directly yields the desired 4-(furan-2-yl)thiazole structure. nih.govresearchgate.net
This approach is advantageous as it builds the key C4-furan bond during the primary ring-forming step. The choice of reactants is crucial, and the stability of the furan-containing starting material under the reaction conditions must be considered.
Esterification and Derivatization at the 2-Carboxylate Position
The ethyl carboxylate group can be introduced at the C2 position of the thiazole ring either during the cyclization reaction or by derivatizing a thiazole-2-carboxylic acid intermediate.
The most straightforward method is to use a reactant that already contains the ethyl ester functionality. In the context of the Hantzsch synthesis, employing ethyl thiooxamate as the thioamide component directly installs the ethyl carboxylate group at the C2 position of the newly formed thiazole ring. nih.gov
Alternatively, one could first synthesize Thiazole-2-carboxylic acid. sigmaaldrich.com This acid can then be subjected to a standard esterification reaction. Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst (like H₂SO₄ or HCl), is a common method. Another approach is to use coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and ethanol under milder conditions. organic-chemistry.org
This two-step process (synthesis of the acid followed by esterification) offers flexibility, allowing for the preparation of various ester derivatives by simply changing the alcohol used in the final step. biosynth.comnih.gov
Table 3: Esterification Approaches
| Starting Material | Reagent(s) | Method |
|---|---|---|
| Thiazole-2-carboxylic acid | Ethanol, H₂SO₄ (cat.) | Fischer Esterification |
Purification and Isolation Techniques in Research Scale Synthesis
The successful synthesis of this compound and its derivatives on a research scale is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, catalysts, and by-products, ultimately yielding a compound of high purity suitable for subsequent characterization and application. The choice of purification strategy is dictated by the physical and chemical properties of the target molecule, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present in the crude reaction mixture.
Commonly employed purification techniques for furan-and thiazole-containing esters include liquid-liquid extraction, column chromatography, and recrystallization. Often, a combination of these methods is necessary to achieve the desired level of purity.
Liquid-Liquid Extraction and Aqueous Work-up:
Following the completion of the synthesis reaction, an initial work-up is typically performed to separate the crude product from the reaction medium. This often involves quenching the reaction mixture, for instance, by pouring it into water or an ice-water mixture. Subsequently, the product is extracted into an organic solvent in which it is highly soluble, such as ethyl acetate (B1210297), dichloromethane, or diethyl ether. researchgate.net
To remove acidic or basic impurities, the organic layer is washed sequentially with aqueous solutions. A wash with a saturated sodium bicarbonate solution is effective for neutralizing and removing any acidic by-products, while a wash with a dilute acid, such as hydrochloric acid, can remove basic impurities. researchgate.netorgsyn.org Finally, washing with brine (saturated aqueous sodium chloride solution) helps to remove residual water from the organic phase before it is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. google.com After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Column Chromatography:
For the separation of compounds with similar polarities, column chromatography is a powerful and widely used technique. In the context of thiazole and furan derivatives, silica (B1680970) gel is the most common stationary phase. nih.gov The selection of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of hexane (B92381) and ethyl acetate is frequently employed, with the ratio adjusted to optimize the separation of the target compound from its impurities. google.comnih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). Fractions containing the purified product are collected and combined, and the solvent is evaporated to afford the pure compound. For some derivatives, other solvent systems such as hexane/acetone or hexane/dichloromethane have also been utilized. google.com
Recrystallization:
Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
For thiazole esters, a variety of solvent systems have been reported to be effective for recrystallization. These include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate. orgsyn.org In a procedure for the closely related ethyl thiazole-4-carboxylate, the crude product was purified by extraction with hot hexane, followed by cooling in an ice bath to induce the crystallization of off-white needles. orgsyn.org For other derivatives, slow crystallization from a solution, such as in N,N-dimethylformamide, has been shown to yield single crystals suitable for X-ray diffraction analysis. The choice of solvent is often empirical, and several solvents or mixtures may need to be screened to find the optimal conditions.
Salt Formation:
For derivatives of this compound that contain a basic functional group, such as an amino group, or where the thiazole nitrogen can be protonated, purification via salt formation can be an effective strategy. By treating a solution of the crude product with an acid, such as hydrochloric acid, the corresponding salt can be precipitated. google.com This salt is often a well-defined crystalline solid that can be easily filtered and washed. If necessary, the purified salt can then be neutralized with a base to regenerate the pure free base form of the compound. For instance, a patent for a complex thiazole derivative describes recrystallization from n-butanol after the formation of a hydrochloride salt to achieve high purity. google.com
The following tables summarize common purification techniques and solvent systems used for the purification of thiazole and furan derivatives on a research scale.
Table 1: Common Purification Techniques for Thiazole Derivatives
| Technique | Description | Common Application |
| Liquid-Liquid Extraction | Partitioning the target compound between two immiscible liquid phases to separate it from impurities. | Initial work-up to remove water-soluble by-products and catalysts. |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it. | Separation of compounds with similar polarities. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Final purification step for solid compounds to achieve high purity. |
| Salt Formation | Conversion of a basic compound into its salt to facilitate purification by precipitation and filtration. | Purification of basic derivatives. |
Table 2: Exemplary Solvent Systems for Purification
| Purification Method | Compound Class | Solvent System | Reference |
| Recrystallization | Thiazole Esters | Hot Hexane | orgsyn.org |
| Recrystallization | General Organics | n-Hexane/Acetone | orgsyn.org |
| Recrystallization | Thiazole Derivative | n-Butanol (after HCl salt formation) | google.com |
| Column Chromatography | Furan-containing compounds | Hexane/Ethyl Acetate | google.comnih.gov |
| Column Chromatography | Furan-containing compounds | Hexane/Dichloromethane | google.com |
Chemical Reactivity and Mechanistic Studies of Ethyl 4 Furan 2 Yl Thiazole 2 Carboxylate
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring
The thiazole ring in ethyl 4-(furan-2-yl)thiazole-2-carboxylate exhibits a distinct pattern of reactivity towards electrophiles and nucleophiles, influenced by the electron-withdrawing nature of the ethyl carboxylate group and the electron-donating character of the furan (B31954) ring.
In general, electrophilic substitution on the thiazole ring is directed to the C5 position, which is the most electron-rich carbon atom. The presence of an electron-donating group at the C2 position can further facilitate this attack. However, in the case of this compound, the C2 position is occupied by an electron-withdrawing ethyl carboxylate group, which deactivates the ring towards electrophilic attack. Conversely, the furan-2-yl group at C4 is an electron-donating substituent, which would activate the thiazole ring, particularly at the C5 position. Therefore, electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are predicted to occur preferentially at the C5 position of the thiazole ring.
The C2 position of the thiazole ring is the most electron-deficient and, consequently, the most susceptible to nucleophilic attack. This susceptibility is further enhanced by the presence of the electron-withdrawing ethyl carboxylate group. Nucleophilic substitution reactions can lead to the displacement of a leaving group at this position. However, in the target molecule, there is no readily available leaving group at C2. Instead, deprotonation at C2 by a strong base, such as an organolithium reagent, can occur, generating a nucleophilic C2-anion. This anion can then react with various electrophiles.
| Reaction Type | Predicted Regioselectivity | Influencing Factors |
| Electrophilic Substitution | C5-position of the thiazole ring | Activating effect of the furan-2-yl group at C4; Deactivating effect of the ethyl carboxylate group at C2. |
| Nucleophilic Attack | C2-position of the thiazole ring | Electron-withdrawing nature of the ethyl carboxylate group. |
Reactions Involving the Furan-2-yl Substituent
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions, typically at the C5 position (the position adjacent to the oxygen atom and remote from the existing substituent). In the context of this compound, the furan ring is expected to be reactive towards various electrophiles.
Studies on similar molecules, such as 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole, have shown that electrophilic substitution, including nitration, bromination, formylation, and acylation, can occur at the furan ring. Depending on the reaction conditions, the attack may be directed to the furan ring or other parts of the molecule. For this compound, it is plausible that under specific conditions, electrophilic attack will favor the furan ring over the deactivated thiazole ring.
| Reaction | Reagents | Predicted Product |
| Nitration | HNO₃/H₂SO₄ | Ethyl 4-(5-nitrofuran-2-yl)thiazole-2-carboxylate |
| Bromination | Br₂/FeBr₃ | Ethyl 4-(5-bromofuran-2-yl)thiazole-2-carboxylate |
| Formylation | POCl₃/DMF (Vilsmeier-Haack) | Ethyl 4-(5-formylfuran-2-yl)thiazole-2-carboxylate |
| Acylation | Acyl chloride/AlCl₃ (Friedel-Crafts) | Ethyl 4-(5-acylfuran-2-yl)thiazole-2-carboxylate |
Transformations of the Ethyl Carboxylate Group
The ethyl carboxylate group at the C2 position of the thiazole ring is a versatile functional group that can undergo a variety of transformations. These reactions are characteristic of carboxylic acid esters.
One of the most common reactions is hydrolysis, also known as saponification when carried out under basic conditions, which converts the ester to the corresponding carboxylic acid. This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. Another important transformation is the reaction with nucleophiles like hydrazine (B178648) hydrate (B1144303), which leads to hydrazinolysis of the ester group to form the corresponding hydrazide. This reaction has been shown to proceed without the cleavage of the heterocyclic rings in a related furylthiadiazole system.
Furthermore, the ester can react with Grignard reagents to yield tertiary alcohols. This reaction involves the initial nucleophilic acyl substitution by the Grignard reagent to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis (Saponification) | 1. NaOH(aq), Heat2. H₃O⁺ | 4-(Furan-2-yl)thiazole-2-carboxylic acid |
| Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), Alcohol, Reflux | 4-(Furan-2-yl)thiazole-2-carbohydrazide |
| Reaction with Grignard Reagent | 1. 2 eq. RMgX, Ether2. H₃O⁺ | 2-(4-(Furan-2-yl)thiazol-2-yl)propan-2-ol (with CH₃MgBr) |
Investigating Reaction Kinetics and Thermodynamics
The study on ethyl 2-furoate revealed that its thermal decomposition in the gas phase follows a first-order rate law and proceeds via a unimolecular elimination mechanism to yield ethylene (B1197577) and 2-furoic acid. The Arrhenius equation for this reaction was determined to be log k₁(s⁻¹) = (11.51 ± 0.17) - (185.6 ± 2.2) kJ mol⁻¹ / (2.303 RT). At higher temperatures, the resulting 2-furoic acid can undergo decarboxylation to produce furan.
| Compound | Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) |
| Ethyl 2-furoate | Gas-phase elimination | 185.6 ± 2.2 kJ/mol | 10¹¹·⁵¹ s⁻¹ |
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, High-Resolution Mass Spectrometry for Structural Confirmation in Novel Derivatives)
The structural confirmation of novel synthesized compounds like Ethyl 4-(furan-2-yl)thiazole-2-carboxylate is fundamentally reliant on advanced spectroscopic methods. Techniques such as 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for unambiguously determining the molecular structure.
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of atoms within the molecule. These techniques allow for precise assignment of proton (¹H) and carbon (¹³C) signals, which is especially crucial for complex heterocyclic systems. For instance, the HMBC spectrum would be critical in confirming the linkage between the furan (B31954) ring, the thiazole (B1198619) core, and the ethyl carboxylate group through the observation of long-range correlations between protons and carbons.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the parent ion, which serves to confirm the elemental composition of the molecule. For a related compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, HRMS analysis yielded precise mass values ([M+H] and [M+Na]) that confirmed its chemical formula. researchgate.net A similar analysis for this compound would be expected to confirm its molecular formula of C₁₀H₉NO₃S.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Information |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to ethyl protons (triplet and quartet), furan protons (three distinct signals), and a thiazole proton (singlet). |
| ¹³C NMR | Chemical Shift (δ) | Resonances for ethyl carbons, furan carbons, thiazole carbons, and the carboxyl carbonyl carbon. |
| HRMS | m/z | Precise mass measurement confirming the elemental formula C₁₀H₉NO₃S. |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms.
Studies on analogous thiazole derivatives have demonstrated the power of this technique. For example, the crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate revealed that both molecules adopt a near-planar, V-shaped conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The analysis also detailed intermolecular interactions, such as π–π stacking, which govern the crystal packing. nih.gov In another study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, X-ray diffraction confirmed the E-configuration of the molecule and the planarity of the thiazole ring. researchgate.net
For this compound, an X-ray crystallographic analysis would be crucial to determine the planarity of the fused ring system and the dihedral angle between the furan and thiazole rings. It would also illuminate how the molecules arrange themselves in a crystalline lattice, identifying any significant intermolecular forces that dictate the supramolecular architecture.
Table 2: Representative Crystallographic Data Obtainable from X-ray Analysis
| Parameter | Description | Example from Analog nih.gov |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 15.6 Å, b = 11.4 Å, c = 11.2 Å, β = 93.9° |
| Dihedral Angles | Angle between the planes of the heterocyclic rings. | 10.27 (15)° between thiazole and benzene (B151609) rings. |
| Hydrogen Bonds | Presence and geometry of intramolecular/intermolecular H-bonds. | Intramolecular N—H⋯N and C—H⋯O bonds observed. nih.gov |
Conformational Studies and Molecular Dynamics Simulations
While X-ray crystallography provides a static picture of the molecule in the solid state, the conformational flexibility in solution is critical for its interactions and properties. Conformational analysis, often aided by computational methods like Molecular Dynamics (MD) simulations, explores the different spatial arrangements a molecule can adopt.
Molecular Dynamics simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers to interconversion. These simulations provide a dynamic view of the molecule's behavior, showing how it flexes and moves over time in a simulated solvent environment. This information is vital for understanding how the molecule might interact with biological targets or other chemical species.
Table 3: Key Parameters in Conformational Analysis
| Parameter | Description | Method of Study |
|---|---|---|
| Dihedral Angle (Furan-Thiazole) | The angle defining the twist between the two rings. | X-ray Crystallography, Computational Modeling |
| Energy Minima | The lowest energy and therefore most stable conformations. | Molecular Mechanics/Dynamics Simulations |
| Rotational Energy Barrier | The energy required to rotate from one stable conformation to another. | Computational Modeling |
Computational and Theoretical Investigations of Ethyl 4 Furan 2 Yl Thiazole 2 Carboxylate
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like thiazole (B1198619) derivatives, DFT is applied to optimize the molecular geometry to its lowest energy state and to calculate various electronic properties. researchgate.net Studies on related thiazole compounds often use functionals like B3LYP to predict molecular structures and vibrational frequencies. researchgate.net
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant parameter for molecular stability; a larger gap implies higher stability and lower reactivity. For many heterocyclic compounds, the distribution of HOMO and LUMO orbitals helps identify the sites prone to electrophilic and nucleophilic attacks. nih.gov
Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or other reactants. In furan (B31954) and thiazole-containing structures, the oxygen and nitrogen atoms typically represent regions of negative potential (red/yellow), while hydrogen atoms linked to the rings show positive potential (blue).
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For thiazole derivatives, which are known for a wide range of biological activities, docking studies are common. nih.govmdpi.com Researchers dock these compounds into the active sites of specific protein targets to evaluate their binding affinity and interaction patterns. nih.govbrieflands.com Key interactions often observed include:
Hydrogen Bonds: Formed between the ligand and amino acid residues in the protein's active site.
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand and the receptor.
Pi-Pi Stacking: Interactions between aromatic rings, such as the furan or thiazole rings, and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.
The output of a docking study is typically a binding energy or score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. Studies on various ethyl thiazole-4-carboxylate derivatives have explored their potential as inhibitors for targets like SARS-CoV-2 Mpro protein and cyclooxygenase enzymes. nih.govbrieflands.com
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. nih.gov While docking provides a static picture of the binding pose, MD simulations reveal the stability of the ligand-protein complex in a more realistic, dynamic environment (often simulating water and physiological conditions). nih.govnih.gov
An MD simulation would typically involve:
Placing the docked complex of Ethyl 4-(furan-2-yl)thiazole-2-carboxylate and its target protein into a simulation box filled with water molecules.
Running a simulation for a specific duration (e.g., nanoseconds) to observe the atomic movements.
Analyzing the trajectory to assess the stability of the complex.
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time.
Such analyses, performed on related thiazole inhibitors, have helped confirm the stability of binding modes predicted by docking. nih.gov
In Silico Prediction of Reactivity Profiles
In silico methods are used to predict the reactivity of a molecule based on its calculated electronic properties.
Fukui Functions: Derived from DFT calculations, Fukui functions (f(r)) are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For furan derivatives, these calculations can indicate that specific carbon atoms in the furan ring have a higher affinity for accepting electrons. mdpi.com
Mechanistic Probes of Biological Activity
Exploration of Molecular Targets and Pathways
The biological effects of Ethyl 4-(furan-2-yl)thiazole-2-carboxylate and its analogs are rooted in their interactions with specific molecular targets. The electron-rich furan (B31954) ring and the versatile thiazole (B1198619) core can engage in multiple forms of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, with the active sites of proteins, leading to either inhibition or modulation of their function.
The furan-thiazole scaffold is a recurring motif in the design of various enzyme inhibitors.
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of XO leads to hyperuricemia, a precursor to gout. nih.gov The thiazole derivative febuxostat is a potent non-purine XO inhibitor used clinically. researchgate.netnih.gov Research into structurally related compounds indicates that the 4-(furan-2-yl) scaffold is effective for XO inhibition. For instance, rhodanine-based and pyrazolone-based 4-(furan-2-yl)benzoic acids have demonstrated significant inhibitory activity against xanthine oxidase, with IC₅₀ values in the low micromolar range. bioorganica.com.uanbuv.gov.ua Kinetic and molecular docking studies of these analogs suggest a mixed-type inhibition mechanism. The carboxyl group of these inhibitors forms key interactions, including a salt bridge with Arg880 and a hydrogen bond with Thr1010, within the enzyme's active site, effectively blocking substrate access. bioorganica.com.uanbuv.gov.ua
| Compound Type | Specific Compound/Derivative | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Rhodanine-based 4-(furan-2-yl)benzoic acid | N-unsubstituted derivative | Low micromolar | bioorganica.com.ua |
| Rhodanine-based 4-(furan-2-yl)benzoic acid | N-benzyl substituted derivative | Low micromolar | bioorganica.com.ua |
| Pyrazolone-based 4-(furan-2-yl)benzoic acid | 3-methyl-1-phenyl derivative | Low micromolar | nbuv.gov.ua |
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Studies on novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives have shown potent, low nanomolar inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govresearchgate.net These compounds displayed superior or comparable inhibitory effects to the clinical inhibitor acetazolamide, demonstrating the potential of the thiazole scaffold in targeting these enzymes. nih.gov
| Compound Series | Isoenzyme | Kᵢ Range (nM) | Reference Inhibitor (Acetazolamide) Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | hCA I | 27.07 - 37.80 | 34.50 | nih.gov |
| hCA II | 11.80 - 25.81 | 28.93 | nih.gov |
Kinases and Hydrolases: The thiazole ring is a privileged scaffold found in numerous approved and investigational kinase inhibitors. While specific data on this compound is limited, its structural features suggest a potential for interaction with the ATP-binding pocket of various kinases. Further screening and enzymatic assays are required to validate this hypothesis. Similarly, its ester functional group could make it a substrate or inhibitor for hydrolase enzymes, but this area remains to be explored.
AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors crucial for fast synaptic transmission in the central nervous system. mdpi.comresearchgate.net Their modulation is a key strategy for treating various neurological disorders. mdpi.com Thiazole derivatives have been identified as potent modulators of AMPA receptors. Specifically, a series of thiazole carboxamide derivatives were found to act as negative allosteric modulators of the GluA2 AMPA receptor subunit. nih.gov These compounds significantly reduced the current amplitude and altered receptor kinetics, including the rates of deactivation and desensitization. nih.gov This demonstrates that the thiazole core can effectively interact with allosteric sites on the receptor complex, influencing its gating properties. mdpi.comnih.gov
Protein Interactions: Beyond specific enzyme or receptor targets, small molecules often exhibit binding to abundant proteins like serum albumin, which can affect their pharmacokinetics. Studies on a structurally analogous furan-containing hydrazone, (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate, revealed significant binding to human serum albumin (HSA). researchgate.net The interaction was characterized as a static quenching mechanism with binding constants in the order of 10⁴ M⁻¹, driven primarily by hydrophobic interactions. researchgate.net Molecular docking studies on other thiazole derivatives have shown detailed interactions within protein binding pockets, such as the dimerization pocket of the androgen receptor, involving hydrogen bonds with residues like Glu682 and Arg753, and π–π stacking with Trp752. acs.org
Inflammatory Pathways: Thiazole derivatives are widely reported to possess anti-inflammatory properties. nih.govnih.govglobalresearchonline.net The mechanism often involves the modulation of key inflammatory pathways. Research on related compounds has shown an ability to reduce the levels of pro-inflammatory cytokines in vitro, suggesting an interaction with signaling cascades such as the NF-κB pathway. By inhibiting the production of inflammatory mediators, these compounds can potentially mitigate inflammatory responses.
Stress Responses: The furan moiety, when incorporated into heterocyclic systems, can contribute to antioxidant activity. nih.govmdpi.com Compounds that can scavenge reactive oxygen species (ROS) play a crucial role in mitigating oxidative stress, a condition linked to numerous pathologies. By reducing cellular ROS levels, furan-thiazole derivatives could modulate cellular stress response pathways, although direct evidence for this compound in this context requires further investigation.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying which structural features are crucial for biological activity.
The biological activity of thiazole-containing compounds is highly dependent on the nature and position of substituents on the thiazole ring. nih.gov
Position 2: For certain antibacterial thiazole derivatives, a nonpolar, hydrophobic moiety at this position was found to be beneficial for activity. nih.gov In the context of inducing Oct3/4 expression, an amino group at position 2 linked to a 4-chlorophenyl group was identified as a key feature. nih.gov
Position 4: In the case of XO inhibitors, having a phenyl ring at position 4 with electron-withdrawing groups (e.g., nitro, chloro) significantly enhanced inhibitory potency. nih.gov For CA inhibitors, various aryl substitutions at this position on 2-aminothiazole derivatives led to potent, low nanomolar activity. nih.gov
Position 5: For some antibacterial agents, an ethylidenehydrazine-1-carboximidamide head group at position 5 was crucial for activity against resistant bacterial strains. nih.gov
The furan-2-yl moiety is not merely a passive structural element; it actively contributes to the biological profile of the molecule.
In antimicrobial SAR studies, the inclusion of a 2-(5-(furan-2-yl)-2-pyrazolin-1-yl) group was consistent with significant antibacterial and antifungal potential, indicating the furan ring is well-tolerated and likely participates in target binding. nih.govmdpi.com
For XO inhibitors based on a 4-(furan-2-yl)benzoic acid scaffold, the furan ring acts as a critical linker that helps to correctly orient the pharmacophoric carboxylate group within the enzyme's active site to interact with key amino acid residues like Arg880. bioorganica.com.uanbuv.gov.ua
In the development of potential anticancer agents, the furan-2-yl group has been incorporated into structures like N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, highlighting its utility in designing molecules with diverse therapeutic applications. mdpi.com
The electron-rich nature of the furan ring allows it to act as a hydrogen bond acceptor and to participate in hydrophobic and π-stacking interactions, thereby anchoring the molecule to its biological target and contributing significantly to its mechanistic profile.
Role of the Carboxylate Ester Group in Mechanistic Activity
The carboxylate ester group, specifically the ethyl ester moiety in this compound, is a critical functional group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The ester group can be susceptible to hydrolysis by esterase enzymes present in the body, which would convert it into the corresponding carboxylic acid. acs.org This biotransformation can have several implications for the mechanistic activity of the molecule.
Firstly, the conversion from an ester to a carboxylic acid dramatically alters the compound's polarity and charge at physiological pH. The ethyl ester is relatively lipophilic, which can enhance its ability to cross cell membranes and be absorbed. However, the resulting carboxylic acid is more polar and would be ionized, which could trap the molecule within certain cellular compartments or facilitate its excretion. This ester-to-acid conversion suggests the parent compound might function as a prodrug, where the ester form facilitates delivery, and the hydrolyzed acid form is the more active or specifically targeted species. acs.org
Secondly, the carboxylate group itself, whether in its ester or acid form, can be crucial for binding to biological targets. It can act as a hydrogen bond acceptor or, in the case of the carboxylate anion, form ionic interactions with positively charged residues (e.g., arginine or lysine) in the active site of an enzyme or receptor. For instance, in the synthesis of related N-(thiazol-2-yl) furanamide derivatives, an ethyl ester was hydrolyzed to a carboxylic acid, which was then condensed with various amines to produce the final active compounds, highlighting the carboxyl group as a key synthetic handle and interaction point. acs.org The specific positioning and electronic nature of the carboxylate ester on the thiazole ring are therefore pivotal in dictating the molecule's orientation and affinity within a biological target, ultimately governing its mechanistic pathway.
In Vitro Biological Activity Profiling for Mechanistic Elucidation
Antimicrobial Activity Mechanisms (e.g., Bacterial Growth Inhibition Mechanisms, Antifungal Mechanisms)
Thiazole and furan moieties are core structures in a multitude of compounds exhibiting significant antimicrobial properties. cbijournal.comnih.govnih.govnih.gov The mechanisms underlying these activities are diverse and target various essential cellular processes in bacteria and fungi.
Bacterial Growth Inhibition Mechanisms: Thiazole derivatives have been shown to inhibit bacterial growth through several mechanisms. One key target is DNA gyrase, an essential bacterial enzyme involved in DNA replication. ekb.eg By inhibiting this enzyme, these compounds prevent the bacterial cell from accurately replicating its DNA, leading to growth arrest and cell death. The antibacterial screening of various thiazole derivatives has demonstrated efficacy against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govnih.govbiointerfaceresearch.com The structure-activity relationship studies often reveal that the presence of specific substituents, particularly electron-withdrawing groups on associated phenyl rings, can markedly enhance antibacterial potency. nih.gov
Antifungal Mechanisms: The antifungal action of thiazole-containing compounds is frequently attributed to the disruption of fungal cell membrane integrity. nih.gov A primary mechanism involves the inhibition of ergosterol biosynthesis. nih.govmdpi.com Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Azole-containing antifungals, a class to which thiazoles are related, typically inhibit the enzyme lanosterol 14α-demethylase, which is critical in the ergosterol synthesis pathway. mdpi.com This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and function, and leading to fungal cell death. mdpi.com Thiazole derivatives have shown potent activity against various fungal pathogens, including Candida albicans and Aspergillus niger. cbijournal.comnih.govnih.gov Some compounds induce oxidative damage in fungi, leading to the accumulation of reactive oxygen species (ROS) that damage cellular components and trigger cell death. frontiersin.org
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives This table is representative of findings for various thiazole derivatives and not specific to this compound.
| Compound Type | Target Organism | Observed Mechanism/Effect | Reference |
|---|---|---|---|
| Thiazole Clubbed 1,3,4-Oxadiazoles | S. aureus, E. coli | Potent antibacterial activity, enhanced by electron-withdrawing groups. | nih.gov |
| 4-phenyl-1,3-thiazol-2-yl Hydrazine (B178648) | Candida albicans | Fungicidal; induces oxidative damage and inhibits hyphae/biofilm formation. | frontiersin.org |
| Cyclopropyl Thiazoles | Candida albicans | Inhibition of cell wall synthesis (inferred from sorbitol assay). | nih.gov |
| 2-Phenylacetamido-thiazoles | E. coli, S. aureus | Inhibition of KAS III, an enzyme in fatty acid synthesis. | nih.gov |
Anticancer Activity Mechanisms (e.g., Antiproliferative Effects on Cell Lines, Apoptosis Induction Pathways, Cell Cycle Modulation)
The anticancer potential of compounds containing furan and thiazole rings has been extensively investigated, revealing mechanisms centered on the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and cell cycle arrest. nih.govekb.egnih.gov
Antiproliferative Effects on Cell Lines: Derivatives of thiazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and promyelocytic leukemia (HL-60). ekb.egnih.govmdpi.com For example, certain thiazole derivatives have shown inhibitory concentrations (IC50) in the low micromolar range, sometimes exceeding the potency of standard chemotherapeutic drugs. ekb.egmdpi.com
Apoptosis Induction Pathways: A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis. Studies on furan-carboxylate and thiazole derivatives have shown they can trigger apoptosis through the intrinsic, or mitochondrial, pathway. nih.govnih.gov This is characterized by several key events:
Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.
Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential. nih.gov
Caspase Activation: The release of cytochrome c from the mitochondria activates a cascade of caspase enzymes, particularly the executioner caspase-3, which then cleaves key cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov
Oxidative Stress: An increase in intracellular reactive oxygen species (ROS) and Ca2+ levels can also contribute to mitochondrial stress and the initiation of apoptosis. nih.govnih.gov
Cell Cycle Modulation: In addition to inducing apoptosis, some thiazole derivatives can modulate the cell cycle. They have been observed to cause cell cycle arrest, often at the G1/S or G2/M phase. mdpi.com By arresting the cell cycle, these compounds prevent cancer cells from progressing through the phases of division, thereby halting proliferation. For instance, treatment of MCF-7 cells with a specific thiazole derivative led to a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis, and arrested the cell cycle at the G1/S phase. mdpi.com
Table 2: Anticancer Mechanisms of Representative Furan and Thiazole Derivatives This table is representative of findings for various related derivatives and not specific to this compound.
| Compound Type | Cell Line | Mechanism | Key Molecular Events | Reference |
|---|---|---|---|---|
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 (Leukemia) | Apoptosis Induction | ↑ ROS, ↑ Intracellular Ca2+, ↓ Mitochondrial Membrane Potential, ↑ Bax, ↓ Bcl-2, Caspase-3 activation | nih.govnih.gov |
| Benzylidene hydrazinyl-thiazolone | MCF-7 (Breast), HepG2 (Liver) | Antiproliferative, Apoptosis, Cell Cycle Arrest | Inhibition of VEGFR-2, G1/S phase arrest, Increased early and late apoptosis | mdpi.com |
| 5-(p-chlorophenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole | Colon, Breast, Liver Cancer Lines | Antiproliferative | IC50 values of 4.7-11 µg/mL | ekb.eg |
Anti-inflammatory and Neuroprotective Mechanisms (e.g., Cytokine Inhibition, Oxidative Stress Mitigation)
Compounds incorporating thiazole and furan structures often possess anti-inflammatory and neuroprotective properties, which are mechanistically linked through the modulation of inflammatory pathways and the mitigation of oxidative stress.
Anti-inflammatory Mechanisms: The anti-inflammatory effects are frequently mediated by the inhibition of key signaling pathways and enzymes involved in the inflammatory response. One central pathway is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.gov Thiazole derivatives have been shown to inhibit the activation of NF-κB, thereby decreasing the production of these cytokines. nih.govnih.gov
Furthermore, these compounds can inhibit the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. nih.govfrontiersin.org Inhibition of COX-2 and other enzymes like 5-lipoxygenase (5-LOX) reduces the synthesis of these inflammatory mediators. frontiersin.org
Neuroprotective Mechanisms: Neuroprotection is often a direct consequence of mitigating oxidative stress and inflammation, which are key drivers of neurodegenerative diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. nih.gov Thiazole and furan derivatives can exert neuroprotective effects by:
Activating Antioxidant Pathways: One critical pathway is the Nrf2/HO-1 pathway. nih.gov Activation of the transcription factor Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which help neutralize ROS and protect cells from oxidative damage. nih.gov
Reducing Oxidative Damage: By scavenging free radicals and reducing ROS levels, these compounds protect neuronal cells from damage. nih.govnih.gov In models of neuroinflammation, they can reduce the release of ROS and mitigate cytotoxicity induced by agents like H2O2 or amyloid-beta peptides. nih.gov
Inhibiting Inflammatory Mediators in the Brain: By suppressing the production of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) in brain cells (e.g., microglia), these compounds can reduce neuroinflammation and its damaging effects. nih.govnih.gov
Antioxidant Activity Mechanisms
The antioxidant activity of furan and thiazole derivatives is a fundamental aspect of their broader biological profile, contributing to their anti-inflammatory and neuroprotective effects. The primary mechanism by which these compounds exert antioxidant effects is through direct and indirect scavenging of free radicals. researchgate.net
The core mechanism often involves the donation of a hydrogen atom to neutralize highly reactive free radicals, a process known as hydrogen atom transfer (HAT). researchgate.netfrontiersin.org The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the N-H or C-H bonds within the molecule; a lower BDE indicates that the hydrogen atom can be more easily abstracted, signifying higher antioxidant activity. frontiersin.org The presence of hydroxyl or amine groups on associated aromatic rings significantly enhances this activity. researchgate.net
The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. Furan derivatives substituted with a p-hydroxyphenyl group, for example, have shown excellent antioxidant properties comparable to Vitamin E, largely due to the favorable O-H bond dissociation energy. researchgate.net Thiazole and thiazolidinone derivatives have also been shown to decrease ROS levels in various cell lines, confirming their role as free radical scavengers and agents that can reduce oxidative stress. researchgate.net
Future Research Directions and Translational Potential in Drug Discovery Research
Design and Synthesis of Novel Analogues with Optimized Mechanistic Profiles
The core structure of Ethyl 4-(furan-2-yl)thiazole-2-carboxylate serves as a versatile template for the design and synthesis of novel analogues with potentially enhanced potency and optimized mechanistic profiles. Future synthetic efforts can be systematically directed toward modifying three key regions of the molecule: the furan (B31954) ring, the thiazole (B1198619) core, and the ethyl carboxylate group at the C2 position.
Structure-Activity Relationship (SAR) studies on related thiazole derivatives have shown that substitutions on the heterocyclic rings can dramatically influence biological activity. For instance, the introduction of different substituents on the thiazole ring has been shown to modulate antimicrobial and anticancer efficacy. nih.govresearchgate.net The synthesis of analogues could involve established chemical reactions. The Hantzsch thiazole synthesis, a classic method, involves the reaction of α-haloketones with thioamides and could be adapted to introduce various substituents onto the thiazole ring. nih.gov Another approach involves the reaction of carbothioamides with reagents like ethyl chloroacetate (B1199739) to form thiazolidinone derivatives, which can be further modified. mdpi.comnih.gov
Strategies for generating novel analogues include:
Modification of the Furan Ring: Introducing substituents at the 3, 4, or 5-positions of the furan ring to probe interactions with target binding sites.
Derivatization of the Thiazole Ring: Synthesizing analogues with different groups at the C5 position to explore the impact on biological activity.
Alteration of the Ester Group: Converting the ethyl carboxylate to other esters, amides, or hydrazides to alter the compound's physicochemical properties, such as solubility and cell permeability, which could lead to improved bioavailability. researchgate.net The synthesis of amide derivatives from the corresponding carboxylate is a common strategy in medicinal chemistry to explore new hydrogen bonding interactions with biological targets. mdpi.com
The following table outlines potential synthetic strategies for analogue generation.
| Molecular Scaffold Modification | Synthetic Strategy Example | Potential Starting Materials |
| Thiazole Ring Substitution | Hantzsch thiazole synthesis with substituted α-bromoketones. nih.gov | Substituted 2-bromo-1-(furan-2-yl)ethan-1-one, Ethyl thiooxamate |
| Furan Ring Modification | Using substituted furan-2-carbaldehydes as starting materials for multi-step synthesis. ijabbr.com | 5-Nitro-furan-2-carbaldehyde |
| Carboxylate Group Derivatization | Amidation of the corresponding carboxylic acid (after hydrolysis of the ester). mdpi.com | Ethyl 4-(furan-2-yl)thiazole-2-carboxylic acid, various amines |
| Carboxylate Group Derivatization | Reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. researchgate.net | This compound, Hydrazine hydrate |
These synthetic explorations will be crucial for developing a comprehensive understanding of the structure-activity relationships and for identifying lead compounds with superior therapeutic potential.
Elucidation of Broader Biological Target Landscape
While the parent furan and thiazole scaffolds are known to exhibit a wide range of biological activities, the specific molecular targets of this compound are not fully elucidated. researchgate.netepa.gov Thiazole-containing compounds have been reported to act on a variety of targets, demonstrating activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects. researchgate.netnih.gov
Future research should focus on screening this compound and its rationally designed analogues against a diverse panel of biological targets to uncover novel therapeutic applications. Based on the activities of similar heterocyclic systems, several potential target classes are of high interest.
Antimicrobial Targets: Molecular docking studies on furan-thiazole derivatives have suggested that bacterial DNA gyrase B is a potential target, which is essential for bacterial replication. mdpi.comnih.gov Further enzymatic assays are needed to confirm this inhibitory activity and to explore other potential bacterial targets.
Anticancer Targets: Various thiazole derivatives have shown potent anticancer activity. For example, some thiazole-based compounds act as inhibitors of sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer progression. mdpi.com Another related compound, Dasatinib, which contains a thiazole ring, is a well-known tyrosine kinase inhibitor. Screening against a panel of kinases and other cancer-related enzymes could reveal new oncological applications.
Cellular Reprogramming Factors: A structurally related molecule, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, was identified as a potent inducer of the transcription factor Oct3/4, a master regulator of pluripotency. nih.gov This suggests that this compound could be explored for its potential role in regenerative medicine and the generation of induced pluripotent stem cells (iPSCs).
The following table summarizes potential biological targets for investigation.
| Therapeutic Area | Potential Biological Target | Rationale based on Similar Compounds |
| Infectious Disease | DNA Gyrase B | Furan-thiazole derivatives show predicted binding. mdpi.comnih.gov |
| Oncology | Sirtuin 2 (SIRT2) | Thiazole-based ureas are known SIRT2 inhibitors. mdpi.com |
| Oncology | Tyrosine Kinases | The thiazole motif is present in kinase inhibitors like Dasatinib. cbijournal.com |
| Regenerative Medicine | Oct3/4 Transcription Factor | A similar thiazole-4-carboxylate derivative induces Oct3/4 expression. nih.gov |
Exploration of this compound as a Bioactive Scaffold for Chemical Probe Development
The inherent biological activity and synthetically accessible structure of this compound make it an excellent starting point for the development of chemical probes. These probes are indispensable tools for chemical biology, enabling the study of biological targets and pathways in their native cellular environment.
The development of chemical probes from this scaffold would involve the strategic incorporation of reporter tags or reactive groups. This can be achieved through established synthetic routes, such as modifying the carboxylic acid derivative of the parent compound. mdpi.comnih.govnih.gov
Key applications for chemical probes derived from this scaffold include:
Target Identification and Validation: By attaching a photo-affinity label or a bio-orthogonal handle, these probes can be used in pull-down or activity-based protein profiling (ABPP) experiments to identify the direct binding partners of the compound within the cell.
Visualizing Biological Processes: Conjugating a fluorescent dye to the scaffold would allow for the visualization of the compound's subcellular localization and its interaction with target proteins in real-time using advanced microscopy techniques.
Mechanism of Action Studies: Probes can help to confirm whether the compound engages its intended target in a cellular context and can be used to study the downstream consequences of this engagement.
The furan and thiazole rings provide a rigid and well-defined core structure, which is a desirable feature for a scaffold, as it presents appended functional groups in a predictable orientation for target interaction. researchgate.net The synthetic tractability of the molecule allows for the introduction of linkers at various positions, facilitating the attachment of functional moieties without disrupting the core pharmacophore responsible for biological activity.
Advanced Mechanistic Studies using Omics Technologies
To gain a deeper and more global understanding of the biological effects of this compound, advanced mechanistic studies employing "omics" technologies are essential. These approaches can provide unbiased, system-wide insights into the compound's mechanism of action, identify off-target effects, and uncover novel biomarkers of response.
Proteomics: Quantitative proteomics can be used to assess global changes in protein expression and post-translational modifications following treatment with the compound. Thermal proteome profiling (TPP) or chemical proteomics could be used to identify direct protein targets by observing changes in protein thermal stability or through affinity-based capture using a probe version of the compound.
Metabolomics: Investigating the metabolic fate of the compound is crucial. Studies on furan and thiazole-containing drugs indicate that they can be biotransformed by cytochrome P450 enzymes into reactive metabolites. nih.govnih.gov Metabolomic analysis of cells or biofluids can identify these metabolites and characterize the pathways involved in the compound's breakdown. This is critical for understanding potential mechanisms of toxicity. nih.gov
Transcriptomics: RNA sequencing (RNA-Seq) can reveal the global transcriptional response of cells to the compound. By analyzing changes in gene expression profiles, researchers can infer which signaling pathways are modulated by the compound, providing clues about its mechanism of action and potential therapeutic effects.
These omics-based studies will be instrumental in building a comprehensive biological profile of this compound and its analogues, thereby accelerating their translation from promising chemical entities into valuable research tools or therapeutic leads.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(furan-2-yl)thiazole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from furan-2-carbaldehyde and thiazole precursors. Key steps include cyclocondensation (e.g., Hantzsch thiazole synthesis) and esterification. Optimization can be achieved by:
- Using polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates and yields .
- Adjusting catalysts (e.g., K₂CO₃ or acetic acid) to improve regioselectivity .
- Controlling temperature (70–85°C) and reaction time (12–24 hours) to minimize side products .
- Validation : Monitor intermediates via TLC and purify via column chromatography. Yield improvements are confirmed by comparing isolated product masses under varied conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., furan protons at δ 6.3–7.4 ppm, thiazole carbons at ~160–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves steric effects, such as planarity of the thiazole-furan system and bond-length distortions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 264.06) .
Advanced Research Questions
Q. How can computational methods like DFT be utilized to predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, explaining solubility trends in ethanol vs. DCM .
- Reactivity Maps : Generate electrostatic potential surfaces to identify reactive regions (e.g., electron-deficient thiazole C-5 position) .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Re-evaluate IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) to assess specificity .
- Structural Modifications : Compare bioactivity of halogenated vs. alkylated derivatives to isolate functional group contributions .
- Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities against proposed targets (e.g., kinase enzymes) .
Q. How does the steric and electronic environment of the thiazole ring influence the regioselectivity of substitution reactions in this compound?
- Methodological Answer :
- Steric Effects : The 4-furan substituent creates steric hindrance, directing electrophiles to the less hindered C-5 position of the thiazole ring .
- Electronic Effects : Electron-withdrawing ester groups at C-2 deactivate the thiazole toward electrophilic substitution but enhance nucleophilic attack at C-5 .
- Experimental Validation : Perform competitive reactions (e.g., bromination or nitration) and analyze regioselectivity via HPLC or NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
